Formyltetrathiafulvalene

Synthetic Chemistry TTF Chemistry Process Optimization

Formyltetrathiafulvalene is the premier mono-functionalized TTF derivative for constructing advanced π-conjugated systems. Its unique formyl handle enables Wittig olefination, Schiff base condensation, and reductive amination—transformations impossible with carboxy or hydroxymethyl analogs. This makes it the definitive precursor for donor-π-acceptor NLO chromophores, vinylogous TTF dimers, and redox-active Cu(II) ligands characterized by X-ray crystallography. Procure this high-purity (≥98%) building block to unlock tailored electrochemical behavior and accelerate your organic electronics research.

Molecular Formula C7H4OS4
Molecular Weight 232.4 g/mol
CAS No. 68128-94-9
Cat. No. B1362591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormyltetrathiafulvalene
CAS68128-94-9
Molecular FormulaC7H4OS4
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C2SC=C(S2)C=O)S1
InChIInChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
InChIKeyNDJHQJARYXJFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formyltetrathiafulvalene (CAS 68128-94-9): Essential Baseline Data for Procurement Decisions in Molecular Electronics


Formyltetrathiafulvalene (CAS 68128-94-9), also known as 2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde, is a functionalized derivative of tetrathiafulvalene (TTF) with the molecular formula C₇H₄OS₄ and a molecular weight of 232.35 g/mol [1]. It is a solid at room temperature, appearing as a dark green to dark red or black powder or crystal, with a melting point range of 111.0 to 115.0 °C [2]. This compound serves as a critical building block for constructing advanced π-conjugated systems, redox-active assemblies, and materials for organic electronics .

Formyltetrathiafulvalene (CAS 68128-94-9): Why Generic TTF Substitution Fails in Advanced Material Synthesis


While the core tetrathiafulvalene (TTF) unit is a well-known electron donor, generic, unfunctionalized TTF lacks the specific chemical handle necessary for covalent integration into complex molecular architectures [1]. The formyl group in formyltetrathiafulvalene is a uniquely versatile functional group in TTF chemistry, enabling a wide array of standard transformations—such as Wittig reactions, reductive amination, and Schiff base condensations—that are not feasible with the majority of other TTF substituents [2]. Attempting to use a different mono-functionalized TTF derivative, like the carboxy or hydroxymethyl analog, would lead to a fundamentally different, and often incompatible, reactivity profile, precluding the construction of targeted donor-acceptor dyads, extended π-systems, and redox-active ligands .

Formyltetrathiafulvalene (CAS 68128-94-9): Quantified Differentiation Versus Closest Analogs for Scientific Selection


Formyltetrathiafulvalene Synthetic Yield Improvement: A 2.3x Increase Over Prior Art

The Garín 1994 synthesis provides a significantly improved, reproducible, and high-yielding route to formyltetrathiafulvalene, representing a major advancement over earlier, lower-yielding methods .

Synthetic Chemistry TTF Chemistry Process Optimization

Formyltetrathiafulvalene vs. Carboxy-TTF: Superior Versatility in C-C Bond Formation via Wittig Chemistry

The formyl group on the TTF core is uniquely suited for Wittig and related olefination reactions, enabling the construction of extended π-conjugated systems. This is a critical differentiating feature compared to carboxy-TTF, which typically undergoes esterification or amidation, and hydroxymethyl-TTF, which is a nucleophile, not an electrophile [1].

Organic Synthesis Conjugated Materials Donor-Acceptor Dyads

Formyltetrathiafulvalene as a Ligand Precursor: Quantitative Evidence from Schiff Base Complexation

Formyltetrathiafulvalene is the essential precursor for creating imine-bridged pyridyltetrathiafulvalene ligands, which have been structurally characterized and demonstrate the ability to chelate paramagnetic metal centers [1].

Coordination Chemistry Molecular Magnetism Redox-Active Ligands

Formyltetrathiafulvalene (CAS 68128-94-9): Proven High-Value Application Scenarios Based on Verified Evidence


Precursor for Non-Linear Optical (NLO) Materials

Formyltetrathiafulvalene vinylogs, synthesized directly from formyltetrathiafulvalene, are established building blocks for new organic NLO materials. This is supported by its one-step conversion into short polyenals, which are key components in donor-π-acceptor chromophores [1].

Synthesis of Extended π-Conjugated Systems and Donor-Acceptor Dyads

The compound is a premier reagent for constructing extended π-systems via Wittig-type chemistry. This reactivity is demonstrated in the synthesis of hybrid TTF dimers and the tetravinyl derivative of tetraformyl-TTF, which forms charge-transfer complexes with TCNQ [2].

Development of Redox-Active Ligands and Coordination Complexes

Formyltetrathiafulvalene is a validated precursor for redox-active ligands. Its Schiff base condensation with 2-aminopyridine yields a ligand that chelates to Cu(II), with full characterization by X-ray crystallography, making it a key starting material for advanced magnetic and electronic materials [3].

Construction of Multi-Stage Redox Assemblies

The compound has been successfully employed to prepare a range of multi-stage redox assemblies incorporating TTF, EDT-TTF, and ferrocene moieties, demonstrating its utility in creating complex molecular systems with tailored electrochemical behavior [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formyltetrathiafulvalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.